molecular formula C12H20N4O B1482071 (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098133-37-8

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482071
CAS RN: 2098133-37-8
M. Wt: 236.31 g/mol
InChI Key: PYBQWJHEBVJJJQ-UHFFFAOYSA-N
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Description

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CBPYMT, is a synthetic compound with a wide range of applications in scientific research. It has been extensively studied in recent years due to its unique properties, which make it ideal for use in laboratory experiments.

Scientific Research Applications

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been used in the study of enzyme catalysis and as a model compound for studying the properties of other compounds.

Mechanism of Action

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a highly reactive compound and can be used as a catalyst in organic synthesis. Its mechanism of action is based on its ability to form reactive intermediates, which can then be used to catalyze a variety of reactions. For example, it can form a carbocation intermediate, which can then be used to catalyze the formation of a new bond. It can also form a nitrile intermediate, which can be used to catalyze the formation of an amide bond.
Biochemical and Physiological Effects
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential biochemical and physiological effects. Studies have shown that (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can interact with enzymes, proteins, and other molecules in the body, resulting in a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have an anti-inflammatory effect, as well as an immunomodulatory effect.

Advantages and Limitations for Lab Experiments

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a catalyst in a variety of reactions. It is also highly soluble in water, making it easy to work with in aqueous solutions. Furthermore, it is relatively inexpensive and can be synthesized in a short amount of time. However, it is important to note that (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in scientific research. It could be used to develop new pharmaceuticals, agrochemicals, and dyes. It could also be used to study enzyme catalysis and as a model compound for studying the properties of other compounds. In addition, it could be used to develop new catalysts for organic synthesis, as well as to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new methods for the synthesis of other compounds.

properties

IUPAC Name

[1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8,10,12,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBQWJHEBVJJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
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(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
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(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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